Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Overview
Description
“Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification . The empirical formula is C11H19NO5S, and the molecular weight is 277.34 .
Molecular Structure Analysis
The SMILES string of the molecule isOC(CC1S(=O)(=O))C2C1CN(C(OC(C)(C)C)=O)C2
. This represents the structure of the molecule in a linear format. Unfortunately, a detailed molecular structure analysis is not available in the current resources. Physical And Chemical Properties Analysis
This compound is a powder with an assay of ≥95% . It should be stored at a temperature of 2-8°C .Scientific Research Applications
1. Application in NMR Spectroscopy
Tert-butyl derivatives, such as 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, have been utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configurations of these compounds were determined based on NOESY correlations and chemical shift anisotropy calculations. This highlights the compound's relevance in stereochemical analysis and assignment in organic chemistry (Jakubowska et al., 2013).
2. Structural Analysis via X-ray Diffraction
Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and characterized using X-ray diffraction analysis. This study demonstrates the compound's utility in structural elucidation and the determination of molecular configurations, which is crucial in drug development and materials science (Moriguchi et al., 2014).
3. Synthesis of Novel Spirocycles
The synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, which include tert-butyl derivatives, has been reported. These spirocycles are designed as multifunctional and structurally diverse modules for drug discovery, showcasing their potential in pharmacological research and medicinal chemistry (Li et al., 2013).
4. Creation of Bifunctional Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a similar compound, was synthesized via efficient routes. Such compounds are significant for further selective derivation, providing access to novel compounds that can explore chemical spaces complementary to traditional systems. This research contributes to the development of new chemical entities with potential applications in various scientific fields (Meyers et al., 2009).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 8-hydroxy-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)8(13)4-5-18(11,15)16/h8,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYOLQAIQYHQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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